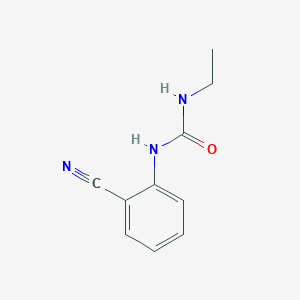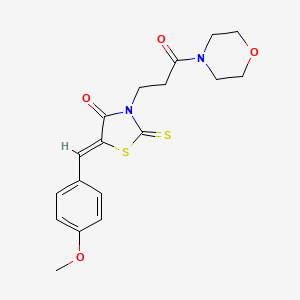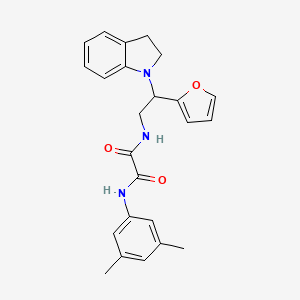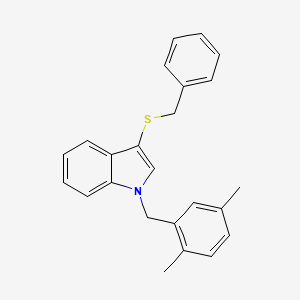
1-(2-氰基苯基)-3-乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-Cyanophenyl)-3-ethylurea” is a derivative of urea, which is an organic compound with the formula CO(NH2)2. The cyanophenyl group indicates the presence of a phenyl ring (a variant of benzene) with a cyanide (-CN) group attached. The ethylurea part suggests a urea molecule with an ethyl group (C2H5) attached .
Synthesis Analysis
While specific synthesis methods for “1-(2-Cyanophenyl)-3-ethylurea” were not found, related compounds have been synthesized through various methods. For instance, 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates .
科学研究应用
合成与表征
1-(2-氰基苯基)-3-乙基脲属于一类化合物,涉及化学合成和材料科学研究。例如,El-Faham 等人 (2013) 讨论了 OxymaPure(乙基 2-氰基-2-(羟基亚氨基)乙酸酯)在 α-酮酰胺衍生物合成中的添加剂用途,展示了其在纯度和产率方面优于传统方法的效率。这突出了氰基和乙基脲衍生物在促进新的合成途径和生产具有潜在有价值的生物和化学性质的化合物中的作用 (El-Faham 等人,2013)。
机理见解
Nakajima 和 Ikada (1995) 关于使用碳二亚胺化学在水性介质中酰胺键形成的研究提供了机理见解,这些见解可能与理解涉及 1-(2-氰基苯基)-3-乙基脲等化合物的反应有关。他们的研究阐明了碳二亚胺促进酰胺键形成的条件,酰胺键形成是生物偶联和合成化学中的基本反应 (Nakajima 和 Ikada,1995)。
材料科学和传感器应用
新材料和传感器的开发通常涉及具有氰基苯基和乙基脲基团的化合物。Daud 等人 (2018) 探索了用于化学电阻二氧化碳传感的新炔基-硫脲衍生物的合成和表征。他们的工作展示了使用氰基和乙基脲衍生物在室温下高效运行并提供新的气体检测机制的传感器的潜力 (Daud 等人,2018)。
环境影响研究
1-(2-氰基苯基)-3-乙基脲等化合物也可能在评估环境影响的研究中找到应用。Agrawal 等人 (2005) 利用乙二脲 (EDU) 评估臭氧对植物的影响,突出了此类化合物在环境研究中的效用及其在减轻污染物对植被影响方面的潜力 (Agrawal 等人,2005)。
未来方向
While specific future directions for “1-(2-Cyanophenyl)-3-ethylurea” were not found, research into related compounds continues. For example, the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds has been explored .
属性
IUPAC Name |
1-(2-cyanophenyl)-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-12-10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGPZLTBPBYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2971121.png)
![4-(1H-pyrrol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2971124.png)




![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide](/img/structure/B2971131.png)
![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)





![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)